molecular formula C18H18FN5OS B12133624 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)a cetamide

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)a cetamide

Cat. No.: B12133624
M. Wt: 371.4 g/mol
InChI Key: FSKNHPYQJKEJKF-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

    Attachment of the Dimethylphenyl Group: This step involves a coupling reaction, often facilitated by a palladium catalyst, to attach the dimethylphenyl group to the triazole ring.

    Final Assembly: The final step involves the acylation of the triazole derivative with an appropriate acyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially leading to the formation of amine or hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving triazole-containing molecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action for 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring is known to interact with various biological targets, potentially disrupting key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound shares the triazole and fluorophenyl groups but differs in other substituents.

    4-amino-3-fluorophenol: Similar in having an amino and fluorophenyl group but lacks the triazole ring and dimethylphenyl group.

Uniqueness

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H18FN5OS

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C18H18FN5OS/c1-11-7-8-13(9-12(11)2)21-16(25)10-26-18-23-22-17(24(18)20)14-5-3-4-6-15(14)19/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

FSKNHPYQJKEJKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)C

Origin of Product

United States

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